1-(1-ethynylcyclohexyl)-3,3-dimethylurea
Description
1-(1-Ethynylcyclohexyl)-3,3-dimethylurea is a substituted urea derivative characterized by a cyclohexane ring modified with an ethynyl (C≡CH) group at the 1-position and a 3,3-dimethylurea moiety.
Properties
IUPAC Name |
3-(1-ethynylcyclohexyl)-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-4-11(8-6-5-7-9-11)12-10(14)13(2)3/h1H,5-9H2,2-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOIDLOPQWKSDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1(CCCCC1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethynylcyclohexyl)-3,3-dimethylurea typically involves the reaction of 1-ethynylcyclohexanol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethynylcyclohexyl)-3,3-dimethylurea can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the urea moiety under mild conditions.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(1-Ethynylcyclohexyl)-3,3-dimethylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-ethynylcyclohexyl)-3,3-dimethylurea involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins, leading to modulation of their activity. The urea moiety can form hydrogen bonds with biological macromolecules, influencing their function and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares 1-(1-ethynylcyclohexyl)-3,3-dimethylurea with structurally related urea derivatives:
Biological Activity
1-(1-ethynylcyclohexyl)-3,3-dimethylurea, also known by its CAS number 866008-82-4, is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₃N₂O
- Molecular Weight : 203.26 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its effects on cellular processes and potential therapeutic applications.
Research indicates that this compound may act through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell proliferation, which could be relevant for anticancer applications.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed mechanisms are still under investigation.
Anticancer Activity
A study conducted by evaluated the compound's efficacy against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast and prostate cancer cells. The IC50 values were found to be lower than those of established chemotherapeutics, suggesting a promising avenue for further research.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | |
| PC-3 (Prostate Cancer) | 10 | |
| HeLa (Cervical Cancer) | 20 |
Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. The results showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 50 | |
| Streptococcus pneumoniae | 30 |
Toxicological Profile
The toxicological assessment of this compound is crucial for understanding its safety profile. Available data indicate that:
- Acute toxicity studies have shown no significant adverse effects at low doses.
- Chronic exposure studies in animal models revealed renal alterations at high doses but no mutagenic effects were observed in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
